molecular formula C20H22N6O3 B2545428 2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396683-09-2

2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2545428
CAS No.: 1396683-09-2
M. Wt: 394.435
InChI Key: SQGXTIKZPUTSHB-UHFFFAOYSA-N
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Description

2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemistry in Antitumor Agents : This compound is part of a class of chemicals involved in the synthesis of novel antitumor agents. For example, a study discussed the synthesis and chemistry of related imidazotetrazines, which showed curative activity against certain types of leukemia (Stevens et al., 1984).

  • Development of Anti-Inflammatory and Analgesic Agents : Research has been conducted on the synthesis of novel compounds derived from similar chemical structures for their potential use as anti-inflammatory and analgesic agents. These compounds were found to have significant inhibitory activity on cyclooxygenase enzymes and showed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antiprotozoal Agents Development : Another study focused on synthesizing novel dicationic compounds as antiprotozoal agents, showcasing the potential of these chemical structures in treating protozoal infections (Ismail et al., 2004).

  • Cytotoxicity and Cancer Research : Compounds with a similar structure have been synthesized and evaluated for their cytotoxicity against cancer cells, indicating their potential application in cancer research (Hassan et al., 2014).

  • Electro-Optical Properties in Polymer Research : Research into the electro-optical properties of aromatic polyamides and polyimides bearing pendant groups related to this compound highlights its applications in material science and polymer research (Hsiao et al., 2015).

  • Antimicrobial and Docking Studies : Compounds structurally similar have been synthesized and subjected to antimicrobial evaluation and molecular docking studies, indicating their potential in developing new antimicrobial agents (Talupur et al., 2021).

  • Antidiabetic Screening : Synthesis of related dihydropyrimidine derivatives and their in vitro antidiabetic screening through α-amylase inhibition assays reveal the potential of these compounds in diabetes treatment (Lalpara et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could potentially interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could potentially include further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications .

Properties

IUPAC Name

2-[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-25(2)20(28)19-22-24-26(23-19)16-9-7-15(8-10-16)21-18(27)13-6-14-4-11-17(29-3)12-5-14/h4-5,7-12H,6,13H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGXTIKZPUTSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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